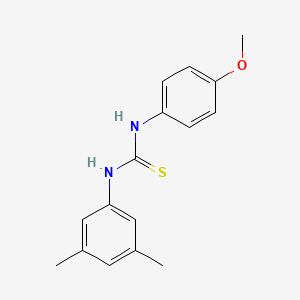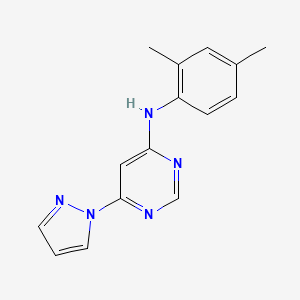![molecular formula C18H19NO3S B5723066 methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a thioester derivative of N-acetylcysteine amide, which is a potent antioxidant and anti-inflammatory agent. The purpose of
作用機序
The mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2/ARE pathway. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and cytoprotective genes. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is responsible for the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many diseases. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, including its use in combination with other drugs for the treatment of cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate can be synthesized through a multistep process that involves the reaction of 4-methylphenylthioacetic acid with 4-aminophenylacetic acid, followed by the acetylation of the resulting compound with acetic anhydride and the subsequent methylation of the amine group with methyl iodide. The final product is obtained after purification through recrystallization.
科学的研究の応用
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular research, this compound has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis.
特性
IUPAC Name |
methyl 2-[4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-17(20)19-15-7-5-14(6-8-15)11-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJFJODCZUSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
